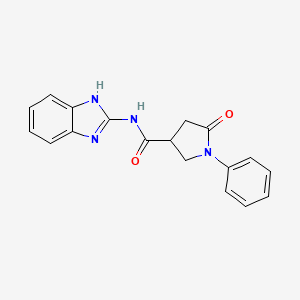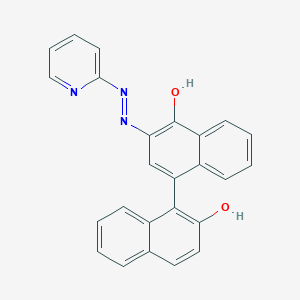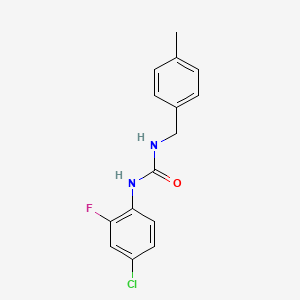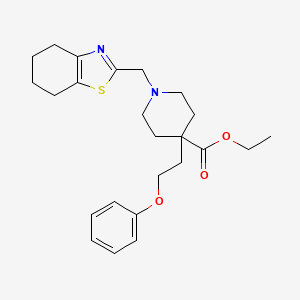![molecular formula C23H23NO2 B4898788 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B4898788.png)
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole, also known as MBC, is a synthetic compound that belongs to the family of carbazole derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including materials science, medicinal chemistry, and organic electronics. In
Wissenschaftliche Forschungsanwendungen
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been widely used in various scientific research applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, and organic field-effect transistors (OFETs). In OLEDs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has shown excellent performance as an electron-transporting material. In photovoltaic devices, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been used as a hole-transporting material, and it has shown promising results in enhancing the efficiency of the devices. In OFETs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has been used as a p-type semiconductor, and it has shown high mobility and stability.
Wirkmechanismus
The mechanism of action of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole is not fully understood, but it is believed to act as an electron transporter in OLEDs and a hole transporter in photovoltaic devices. In OFETs, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole acts as a p-type semiconductor by accepting electrons from the source electrode and donating them to the drain electrode.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole. However, some studies have suggested that 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has several advantages for lab experiments, including its high yield and purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole research. One of the most promising areas is its application in organic electronic devices, such as OLEDs, photovoltaic devices, and OFETs. Further research is needed to optimize the performance of 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole in these devices. Additionally, 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole has shown potential as a therapeutic agent for various diseases, including cancer and inflammation. Further research is needed to explore its mechanisms of action and potential clinical applications.
Synthesemethoden
9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole can be synthesized by several methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method is the Suzuki coupling reaction between 2-methoxyphenylboronic acid and 9-bromo-9H-carbazole in the presence of a palladium catalyst and a base. The reaction yields 9-[4-(2-methoxyphenoxy)butyl]-9H-carbazole as a white solid with a yield of up to 90%.
Eigenschaften
IUPAC Name |
9-[4-(2-methoxyphenoxy)butyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-25-22-14-6-7-15-23(22)26-17-9-8-16-24-20-12-4-2-10-18(20)19-11-3-5-13-21(19)24/h2-7,10-15H,8-9,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWSXOTEUHELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(2-Methoxyphenoxy)butyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)

![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)

![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4898792.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4898799.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)